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molecular formula C8H18N2 B1266794 Dimethyl(piperidin-2-ylmethyl)amine CAS No. 60717-51-3

Dimethyl(piperidin-2-ylmethyl)amine

Cat. No. B1266794
M. Wt: 142.24 g/mol
InChI Key: TVQYLBWVRBQOGI-UHFFFAOYSA-N
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Patent
US04550107

Procedure details

The title compound is prepared analogously to Example 52(a) from racemic 2-[(dimethylamino)methyl]piperidine and D-(-)-tartaric acid. The ditartrate melted at 191°-192.5° C. The base, with a boiling point 17 mm Hg 88°-94° C., had a content of (+)-enantiomer determined by reaction with (S)-(-)-1-phenylethylisocyanate and subsequent HPLC investigation, of 98.5%. [α]D20 =+64° (ethanol).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ditartrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CN(C[CH:5]1[CH2:10]C[CH2:8][CH2:7][NH:6]1)C.[C:11](O)(=O)[C@H:12]([C@@H:14]([C:16](O)=O)O)O.[C:21]1([C@@H:27]([N:29]=C=O)C)C=CC=CC=1>C(O)C>[CH2:7]([N:6]([CH2:11][CH:12]1[CH2:14][CH2:16][CH2:21][CH2:27][NH:29]1)[CH2:5][CH3:10])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)CC1NCCCC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([C@@H](O)[C@H](O)C(=O)O)(=O)O
Step Two
Name
ditartrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[C@H](C)N=C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
with a boiling point 17 mm Hg 88°-94° C.

Outcomes

Product
Name
Type
product
Smiles
C(C)N(CC)CC1NCCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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